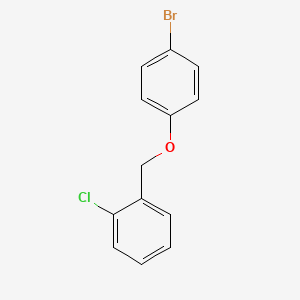![molecular formula C16H13ClF3NO2 B7774547 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide CAS No. 451491-47-7](/img/structure/B7774547.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide
Overview
Description
Scientific Research Applications
Gene Expression Modulation : Patel et al. (2015) demonstrated the use of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide (CTB) in enhancing gene expression and inducing stem cell differentiation. CTB was integrated into a NanoScript platform, a nanoparticle-based artificial transcription factor, to more closely replicate transcription factor structure and functionality. This has potential applications in various gene-regulating activities, including stem cell differentiation (Patel et al., 2015).
Anticancer Properties : Tang et al. (2017) investigated niclosamide derivatives (including compounds similar to N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide) for their potential as anticancer agents. They found that certain derivatives exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Tang et al., 2017).
Photochemical Behavior : Yang et al. (2004) studied the photochemical behavior of trans-4-(N-arylamino)stilbene, where the N-aryl group includes substituents like N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. They found that the photochemical behavior is strongly dependent on the substituent in the N-aryl group, which is significant for understanding the photophysical properties of these compounds (Yang et al., 2004).
Synthesis and Structural Analysis : Research on the synthesis and structural analysis of compounds related to N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide provides insights into their chemical properties and potential applications. Studies have explored various synthesis methods, crystal structures, and spectroscopic properties of these compounds (Hsi, 1973; Sanz et al., 2012; Galal et al., 2018).
Potential Applications in Treating CNS Injuries : Farr et al. (2019) identified compounds similar to N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide as inhibitors of aquaporin-4, which could reduce cerebral edema and improve outcomes in models of CNS injury. This suggests potential applications in treating conditions associated with cerebral edema (Farr et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZSNHARVUYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016272 | |
| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |
CAS RN |
451491-47-7 | |
| Record name | N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-{[(3-Methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B7774526.png)


![3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B7774551.png)

![3-(biphenyl-4-yloxy)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774565.png)
![2-(Biphenyl-4-yloxy)-1-[2,4-bis(benzyloxy)phenyl]ethanone](/img/structure/B7774575.png)